molecular formula C17H14N4O2 B2567544 N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380057-08-7

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2567544
CAS No.: 2380057-08-7
M. Wt: 306.325
InChI Key: ILXQYKVVBLOIBB-UHFFFAOYSA-N
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Description

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrido[3,4-d]pyrimidine core substituted with a bis(furan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the bis(furan-2-yl)ethyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings typically yields furanones, while reduction of the pyrido[3,4-d]pyrimidine core can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine: shares similarities with other pyrido[3,4-d]pyrimidine derivatives and bis(furan-2-yl) compounds.

    Pyrido[3,4-d]pyrimidine derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

    Bis(furan-2-yl) compounds:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. Its dual furan rings and pyrido[3,4-d]pyrimidine core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-3-15(22-7-1)13(16-4-2-8-23-16)9-19-17-12-5-6-18-10-14(12)20-11-21-17/h1-8,10-11,13H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXQYKVVBLOIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=NC3=C2C=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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